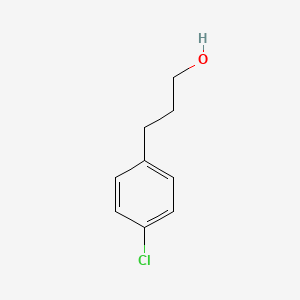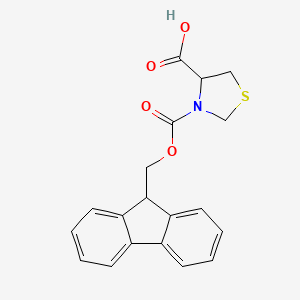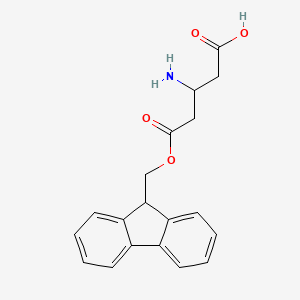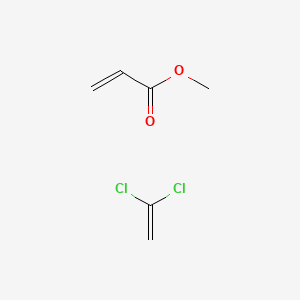
3-(4-Chlorophenyl)propan-1-ol
Übersicht
Beschreibung
“3-(4-Chlorophenyl)propan-1-ol” is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 . It is a colorless liquid .
Synthesis Analysis
The synthesis of “3-(4-Chlorophenyl)propan-1-ol” can be achieved from “3-(4-chlorophenyl)propionic acid” using lithium aluminium hydride in tetrahydrofuran . The reaction conditions involve stirring a slurry of lithium aluminium hydride in dry tetrahydrofuran at 0 - 20°C under nitrogen, and then slowly adding a solution of “3-(4-chlorophenyl)propionic acid” in tetrahydrofuran .Molecular Structure Analysis
The InChI code for “3-(4-Chlorophenyl)propan-1-ol” is 1S/C9H11ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 . This indicates that the molecule consists of a chlorophenyl group attached to a propanol group.Chemical Reactions Analysis
“3-(4-Chlorophenyl)propan-1-ol” is used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives as Aldo-Keto reductase inhibitors . This suggests that it can participate in condensation reactions to form chromene derivatives.Physical And Chemical Properties Analysis
“3-(4-Chlorophenyl)propan-1-ol” is a colorless to light yellow clear liquid . It has a boiling point of 114°C at 1.5 mmHg, a flash point of 118°C, a specific gravity of 1.15 at 20°C, and a refractive index of 1.54 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
3-(4-Chlorophenyl)propan-1-ol and its derivatives have been explored for their synthesis and biological properties. A study by Papoyan et al. (2011) focused on the synthesis of various compounds, including 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols. These synthesized compounds exhibited significant anticonvulsive activities and some peripheral n-cholinolytic activities, although they showed no antibacterial activity (Papoyan et al., 2011).
Antifungal and Antimicrobial Applications
The antifungal and antimicrobial potential of 3-(4-Chlorophenyl)propan-1-ol derivatives has been a subject of research. Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives, including a compound with a structure similar to 3-(4-Chlorophenyl)propan-1-ol, demonstrating significant antifungal activity against various Candida species (Lima-Neto et al., 2012). Additionally, Čižmáriková et al. (2020) researched compounds with structures related to 3-(4-Chlorophenyl)propan-1-ol, evaluating their antimicrobial and antioxidant activities (Čižmáriková et al., 2020).
Molecular Structure and Spectroscopic Analysis
Studies on the molecular structure and spectroscopic analysis of 3-(4-Chlorophenyl)propan-1-ol derivatives have provided insights into their chemical properties. Sivakumar et al. (2021) conducted a study on the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of a derivative of 3-(4-Chlorophenyl)propan-1-ol. Their findings included comprehensive analysis and docking simulations (Sivakumar et al., 2021).
Capillary Electrophoresis for Enantiomeric Purity
The enantiomeric purity of compounds like 3-(4-Chlorophenyl)propan-1-ol has been assessed using capillary electrophoresis. A study by Wang Jinyue (2011) utilized capillary electrophoresis with various cyclodextrins to determine the enantiomeric purity of compounds including 1-(4-chlorophenyl)-3-morpholinopropan-1-ol (Wang Jinyue, 2011).
Safety And Hazards
The compound is classified as a warning signal word. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBIWFGGIKFSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278382 | |
| Record name | 3-(4-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)propan-1-ol | |
CAS RN |
6282-88-8 | |
| Record name | 4-Chlorobenzenepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6282-88-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Chlorophenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBENZENEPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WMK84NW9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





